1-(4-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]CYCLOPENTANE-1-CARBOXAMIDE
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Overview
Description
1-(4-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]CYCLOPENTANE-1-CARBOXAMIDE is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxythiolan moiety, and a cyclopentane carboxamide core
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]CYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include the following steps:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom at the para position.
Synthesis of the Methoxythiolan Intermediate: This step involves the formation of the thiolan ring with a methoxy substituent.
Coupling Reaction: The chlorophenyl and methoxythiolan intermediates are coupled with a cyclopentane carboxamide derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]CYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(4-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]CYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
1-(4-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]CYCLOPENTANE-1-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE: This compound shares structural similarities but differs in its core structure and functional groups.
1-MESITYLETHANONE [4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE: Another compound with a chlorophenyl group, but with different substituents and core structure.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO2S/c1-22-17(10-11-23-13-17)12-20-16(21)18(8-2-3-9-18)14-4-6-15(19)7-5-14/h4-7H,2-3,8-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORSTGUVJUVFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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